6-Methoxyhexanoic acid
Overview
Description
6-Methoxyhexanoic acid is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Optimization
6-Methoxyhexanoic acid is involved in synthesis processes. Han Jianrong (2013) explored the synthesis of 3-methoxyhexanoic acid, focusing on the influences of solvents and catalysts on yield, revealing the importance of reaction conditions in such syntheses (Han Jianrong, 2013).
Biomedical Analysis Applications
In biomedical analysis, this compound derivatives like 6-methoxy-4-quinolone have been found to be stable fluorophores with strong fluorescence across a wide pH range, making them valuable for labeling in biomedical analysis. This was demonstrated by Junzo Hirano et al. (2004) who also noted their stability against light and heat (Hirano et al., 2004).
Chemical Synthesis and Fibers Industry
A significant role of this compound and its derivatives can be seen in the chemical synthesis of modified peptides and the polyamide synthetic fibers industry. Markowska et al. (2021) highlighted its use as a linker in biologically active structures, emphasizing its versatility in various industrial applications (Markowska et al., 2021).
Material Science Applications
In material science, this compound derivatives have been utilized in the development of copolymers and oligomers related to nylon. The work by Abe et al. (1995) on copolymers of (R)-3-hydroxybutyric and 6-hydroxyhexanoic acids highlighted their structural properties and enzymatic degradability, important for material science applications (Abe et al., 1995).
Fluorescence and Photostability in Nano- and Mesoscale GUMBOS
Chengfei Lu et al. (2012) investigated a PEGylated IR786 GUMBOS, a material synthesized using 6-aminohexanoic acid. This material demonstrated large stokes shift and formed nano- and mesoscale self-assemblies in aqueous solution, indicating its potential in fluorescence-based applications (Lu et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 6-Methoxyhexanoic acid are currently unknown. This compound is a unique chemical that has been provided to early discovery researchers as part of a collection of unique chemicals
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur within a cell, and any compound can potentially affect multiple pathways
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Properties
IUPAC Name |
6-methoxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZBGMQIKXKYMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566795 | |
Record name | 6-Methoxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41639-61-6 | |
Record name | 6-Methoxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-methoxyhexanoic acid in the synthesis of N-carbethoxyazabiotin?
A1: The research abstract states that the total synthesis of dl-4ξ-(4-carboxybutyl)-5-carbethoxy-cis-hexahydropyrrolo[3,4-d]imidazol-2-one (N-carbethoxyazabiotin) was achieved using a 16-step sequence, "[starting from 2-bromo-6-methoxyhexanoic acid]" []. This indicates that This compound serves as a crucial starting material in the multi-step synthetic route to produce the target molecule, N-carbethoxyazabiotin. The specific reactions and modifications performed on this compound throughout the synthesis are not detailed in the abstract.
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